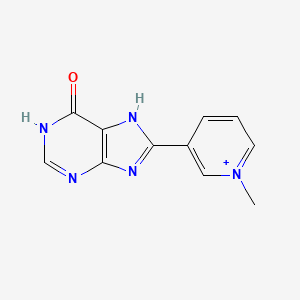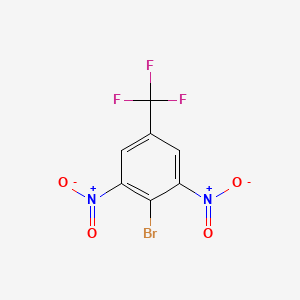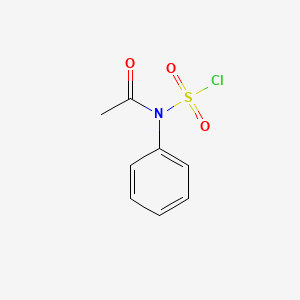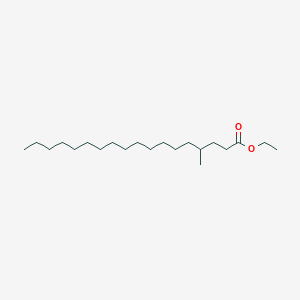
1-Methyl-3-(6-oxo-6,7-dihydro-3H-purin-8-yl)pyridin-1-ium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-3-(6-oxo-6,7-dihydro-3H-purin-8-yl)pyridin-1-ium is a compound that belongs to the class of heterocyclic organic compounds It is characterized by the presence of a pyridine ring fused with a purine moiety
Vorbereitungsmethoden
The synthesis of 1-Methyl-3-(6-oxo-6,7-dihydro-3H-purin-8-yl)pyridin-1-ium can be achieved through several synthetic routes. One common method involves the condensation of a pyridine derivative with a purine precursor under specific reaction conditions. The reaction typically requires a catalyst and is carried out in an organic solvent at elevated temperatures. Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity.
Analyse Chemischer Reaktionen
1-Methyl-3-(6-oxo-6,7-dihydro-3H-purin-8-yl)pyridin-1-ium undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, where the pyridine or purine moiety can be substituted with different functional groups.
Hydrolysis: The compound can undergo hydrolysis in the presence of acidic or basic conditions, leading to the formation of different products.
Wissenschaftliche Forschungsanwendungen
1-Methyl-3-(6-oxo-6,7-dihydro-3H-purin-8-yl)pyridin-1-ium has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential role in biological processes, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Wirkmechanismus
The mechanism of action of 1-Methyl-3-(6-oxo-6,7-dihydro-3H-purin-8-yl)pyridin-1-ium involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, and interference with nucleic acid synthesis.
Vergleich Mit ähnlichen Verbindungen
1-Methyl-3-(6-oxo-6,7-dihydro-3H-purin-8-yl)pyridin-1-ium can be compared with other similar compounds, such as:
1-Methylxanthine: Both compounds contain a purine moiety, but 1-Methylxanthine lacks the pyridine ring.
6-Methylpurine: This compound is similar in structure but differs in the position of the methyl group.
Caffeine: Contains a similar purine structure but with additional methyl groups and different biological activity.
The uniqueness of this compound lies in its specific structural features and the resulting biological and chemical properties.
Eigenschaften
CAS-Nummer |
64709-29-1 |
|---|---|
Molekularformel |
C11H10N5O+ |
Molekulargewicht |
228.23 g/mol |
IUPAC-Name |
8-(1-methylpyridin-1-ium-3-yl)-1,7-dihydropurin-6-one |
InChI |
InChI=1S/C11H9N5O/c1-16-4-2-3-7(5-16)9-14-8-10(15-9)12-6-13-11(8)17/h2-6H,1H3,(H-,12,13,14,15,17)/p+1 |
InChI-Schlüssel |
DRNVYOAPSXHNNI-UHFFFAOYSA-O |
Kanonische SMILES |
C[N+]1=CC=CC(=C1)C2=NC3=C(N2)C(=O)NC=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![8-Methyl-6-[(E)-phenyldiazenyl]-1H-cyclohepta[b]quinoxaline](/img/structure/B14501852.png)

![6-(2-Azabicyclo[2.2.2]octan-2-yl)-4,4-diphenylhexan-3-one](/img/structure/B14501859.png)
![3-Benzyl-1-[(trichloromethyl)sulfanyl]pyrrolidine-2,5-dione](/img/structure/B14501860.png)
![N-[1-(4-Methoxyphenyl)-3-(thiophen-2-yl)prop-2-en-1-ylidene]hydroxylamine](/img/structure/B14501869.png)

![5-{[6-Methyl-2-(methylsulfanyl)-4-oxopyrido[2,3-d]pyrimidin-8(4H)-yl]methyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14501881.png)



![Phosphoric acid, [2-(2-chloroethoxy)-5-(hydroxymethyl)-2-oxido-1,3,2-dioxaphosphorinan-5-yl]methyl bis(2-chloroethyl) ester](/img/structure/B14501920.png)

